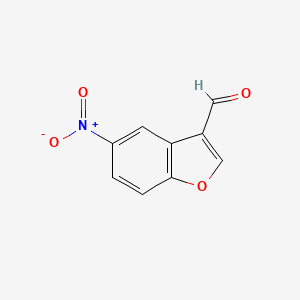
2-Vinyl-1,4-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinyl-1,4-phenylene diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene with vinyl and diacetate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-1,4-phenylene diacetate typically involves the acetylation of 2-vinyl-1,4-dihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Vinyl-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-Vinyl-1,4-phenylene diacetate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: It is studied for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Vinyl-1,4-phenylene diacetate involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in radical polymerization reactions, leading to the formation of high molecular weight polymers. The acetate groups can be hydrolyzed to form hydroxyl groups, which can further react to form cross-links, enhancing the mechanical properties of the resulting material.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2,2’-(1,4-Phenylene)bis(2-bromoacetic acid)
- Poly(2,6-dimethyl-1,4-phenylene ether)
Uniqueness
2-Vinyl-1,4-phenylene diacetate is unique due to its specific functional groups, which allow for versatile chemical modifications and applications. The presence of both vinyl and diacetate groups provides a balance between reactivity and stability, making it suitable for various industrial and research applications.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(4-acetyloxy-3-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-7-11(15-8(2)13)5-6-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
Clave InChI |
YYKHSIASTCIAPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


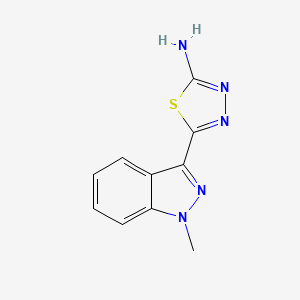
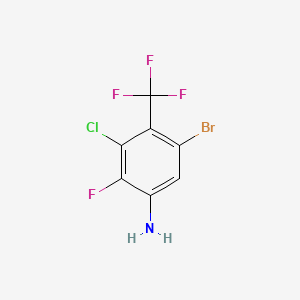
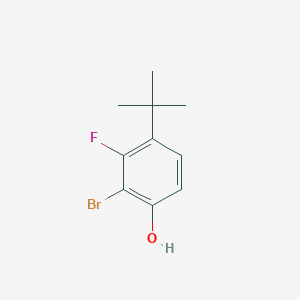

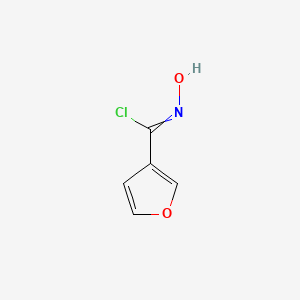
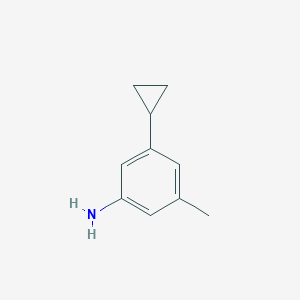
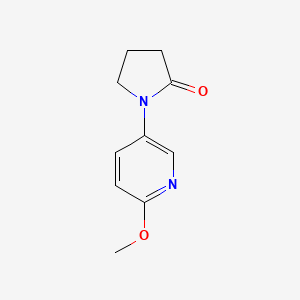
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
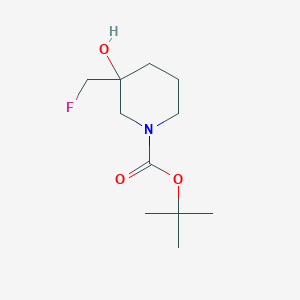
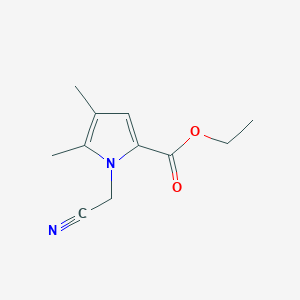
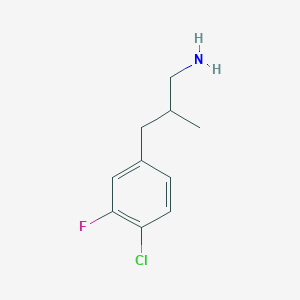
![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
